molecular formula C22H25NO4 B2673584 (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(morpholino)methanone CAS No. 941943-88-0

(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(morpholino)methanone

Cat. No.: B2673584
CAS No.: 941943-88-0
M. Wt: 367.445
InChI Key: IZSQORHCLYDNHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .


Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This can include its reactivity, the products it forms, and the conditions needed for these reactions .


Physical and Chemical Properties Analysis

This involves understanding the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity, basicity, reactivity) .

Scientific Research Applications

Coordination Chemistry and Catalysis

Research by Jones et al. (2013) on the tautomerism and metal complexation of related oxazolines highlighted the potential of such compounds, including derivatives of the target chemical, as ligands in coordination chemistry and metal-mediated catalysis. Their study provides a combined synthetic, spectroscopic, crystallographic, and theoretical treatment, showing the solid-state, solution, and gas phase structures of these compounds. This work suggests considerable potential for these compounds in coordination chemistry and metal-mediated catalysis (Jones et al., 2013).

Imaging Agent for Parkinson’s Disease

Wang et al. (2017) synthesized a compound closely related to the target chemical as a new potential PET (Positron Emission Tomography) agent for imaging of the LRRK2 enzyme in Parkinson's disease. The study detailed the synthesis process and evaluated the potential of the compound as a tracer for PET imaging, which could aid in the diagnosis and study of Parkinson's disease (Wang et al., 2017).

Antitumor Activity

Hayakawa et al. (2004) explored derivatives of benzofuran, which share a structural similarity with the target compound, for their potential as anti-tumor agents. They designed and synthesized a biologically stable derivative, highlighting the compound's selective cytotoxicity against tumorigenic cell lines, suggesting its promise as an anticancer agent (Hayakawa et al., 2004).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve understanding how it interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves understanding current research trends related to the compound and predictions for future research .

Properties

IUPAC Name

[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-22(2)14-18-4-3-5-19(20(18)27-22)26-15-16-6-8-17(9-7-16)21(24)23-10-12-25-13-11-23/h3-9H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSQORHCLYDNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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